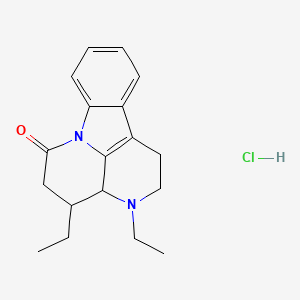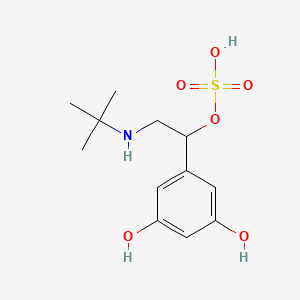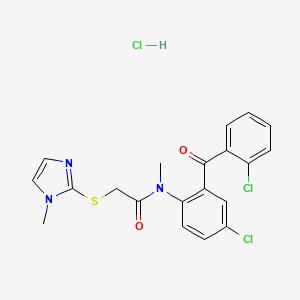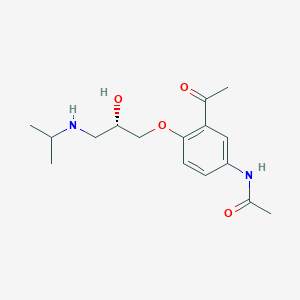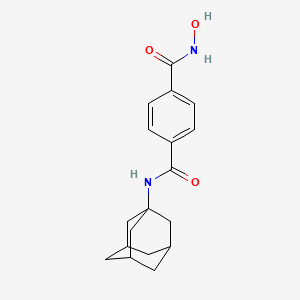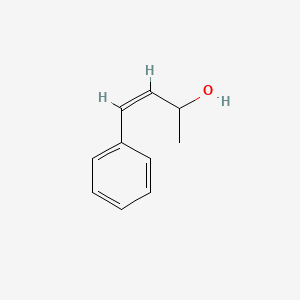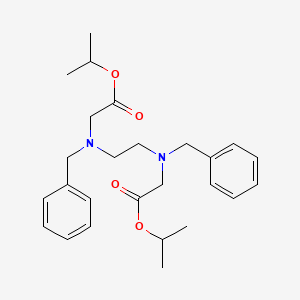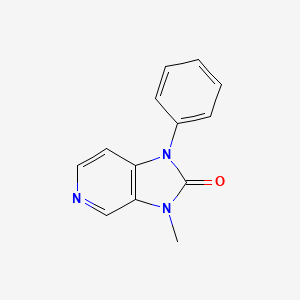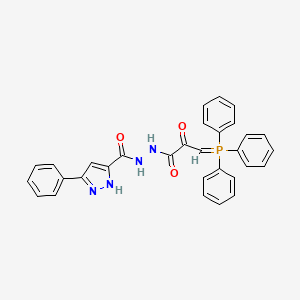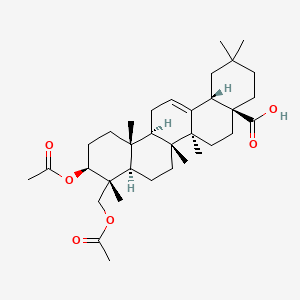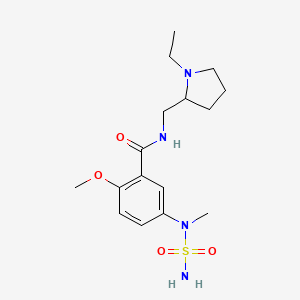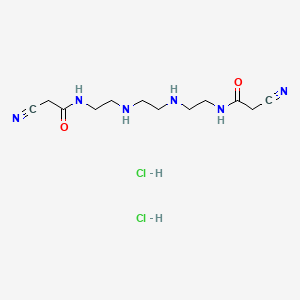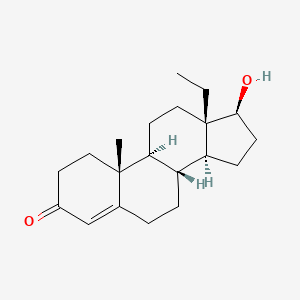
18-Methyltestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 18-Methyltestosterone can be synthesized from androstenedione through a series of chemical reactions. The process involves the protection of the 3-keto group, followed by a Grignard addition reaction, deprotection of the 3-keto group, and hydrolysis at the 17-position . This method is characterized by high reaction selectivity, operational safety, and suitability for industrial-scale production .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes as described above. The process is optimized for large-scale production, ensuring high yield and low production costs .
Chemical Reactions Analysis
Types of Reactions: 18-Methyltestosterone undergoes various chemical reactions, including oxidation, reduction, and substitution . The molecule’s functionalities, such as the carbonyl component, active methylene group, and unsaturated enone, allow it to participate in diverse chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine.
Major Products: The major products formed from these reactions include various stereoisomeric steroidal compounds with potent biological activity .
Scientific Research Applications
Mechanism of Action
18-Methyltestosterone exerts its effects by binding to androgen receptors, leading to the activation of specific genes involved in male sexual development and maintenance . The compound can also be converted to estradiol, which activates estrogen receptors . This dual mechanism of action contributes to its anabolic and androgenic effects.
Comparison with Similar Compounds
- 19-Nortestosterone (Nandrolone)
- 17α-Ethynyltestosterone (Ethisterone)
- Levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone)
- Norboletone (17α-ethyl-18-methyl-19-nortestosterone)
- Tetrahydrogestrinone (THG; δ 9,11 -17α-ethyl-18-methyl-19-nortestosterone)
Uniqueness: 18-Methyltestosterone is unique due to its specific structural modifications, which confer distinct anabolic and androgenic properties . Unlike some of its analogs, it has not been marketed, making it primarily a subject of research rather than clinical application .
Properties
CAS No. |
7381-64-8 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-9-16-15(17(20)6-7-18(20)22)5-4-13-12-14(21)8-10-19(13,16)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
VIDBKWVIQCRYHG-HLXURNFRSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


